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Compound of Interest

Compound Name:
(R)-2-Aminomethyl-1-N-Cbz-

piperidine

CAS No.: 1217642-55-1

Cat. No.: B3091303

Get Quote

The identification of chiral compounds often leads to database confusion due to the existence

of free bases, salt forms, and racemic mixtures. The carboxybenzyl (Cbz) protected (R)-

enantiomer of 2-aminomethylpiperidine has distinct Chemical Abstracts Service (CAS) registry

numbers depending on its salt state.

Table 1: Quantitative Data and CAS Identification
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Property Specification / Value

Chemical Name
Benzyl (R)-2-(aminomethyl)piperidine-1-

carboxylate

Molecular Formula C₁₄H₂₀N₂O₂

Molecular Weight
248.32 g/mol (Free base) / 284.78 g/mol (HCl

Salt)

CAS Number (Free Base) 1217642-55-1 [3]

CAS Number (HCl Salt) 1217653-34-3 [3]

CAS Number (Racemic) 811842-18-9 [3]

CAS Number (S-Isomer HCl) 1217715-35-9 [3]

Enantiomeric Excess (ee) > 99% (Standard commercial specification)

Mechanistic Role in Drug Development
The strategic value of (R)-2-Aminomethyl-1-N-Cbz-piperidine lies in its orthogonal protection

scheme.

In drug discovery, the piperidine ring is a privileged scaffold, often interacting with target

proteins via hydrogen bonding or ionic interactions at the basic nitrogen. However, during early-

stage synthesis, this secondary nitrogen must be masked to prevent unwanted side reactions.

Causality behind the Cbz Selection: The Cbz group is attached to the piperidine nitrogen,

leaving the primary aminomethyl group free. This chemoselectivity allows researchers to

perform amide couplings, reductive aminations, or sulfonations exclusively at the primary

amine. Once the desired side-chain is constructed, the Cbz group can be cleaved under mild,

neutral hydrogenolysis conditions. This is critical because it avoids the use of strong acids (like

TFA or HBr) that could degrade newly formed acid-sensitive bonds or cause racemization of

the delicate (R)-stereocenter [1][2].

Experimental Workflows & Protocols
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The following protocols represent a self-validating synthetic system. By executing the coupling

and subsequent deprotection precisely, we ensure high yield and stereochemical preservation.

Protocol A: Chemoselective Amide Coupling
Objective: Functionalize the primary amine while the piperidine nitrogen remains protected.

Activation: In an oven-dried flask under argon, dissolve the target carboxylic acid (1.0 eq)

and HATU (1.1 eq) in anhydrous DMF (0.2 M).

Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Causality: DIPEA is a

sterically hindered, non-nucleophilic base. It deprotonates the carboxylic acid to facilitate

active ester formation and neutralizes the HCl salt if the (R)-piperidine is supplied as a

hydrochloride (CAS: 1217653-34-3).

Coupling: Stir for 15 minutes, then add (R)-2-Aminomethyl-1-N-Cbz-piperidine (1.0 eq).

Stir at room temperature for 2–4 hours.

Workup: Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the

combined organic layers with 5% LiCl (to remove DMF) and brine, dry over Na₂SO₄, and

concentrate.

Protocol B: Cbz Deprotection via Catalytic
Hydrogenolysis
Objective: Reveal the piperidine nitrogen for downstream API synthesis.

Preparation: Dissolve the N-acylated intermediate from Protocol A in HPLC-grade Methanol.

Catalyst Addition: Purge the flask with argon. Carefully add 10% Palladium on Carbon (Pd/C,

~10% w/w).

Hydrogenation: Evacuate the flask and backfill with H₂ gas (1 atm via balloon). Stir

vigorously at room temperature for 4–6 hours. Causality: The Pd catalyst facilitates the

homolytic cleavage of the benzyl-oxygen bond. This releases toluene and an unstable

carbamic acid intermediate, which spontaneously decarboxylates (releasing CO₂) to yield the

free piperidine amine[2].
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Filtration: Filter the mixture through a pad of Celite to remove the Pd/C. Safety Note: Never

allow the Pd/C filter cake to dry completely in the presence of solvent vapors, as it is highly

pyrophoric.

Isolation: Concentrate the filtrate under reduced pressure to yield the target chiral scaffold.
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Workflow for orthogonal functionalization and Cbz deprotection of the (R)-piperidine scaffold.

Analytical Validation (Self-Validating System)
To ensure the integrity of the synthesized compounds, a self-validating analytical loop must be

employed. Chiral building blocks are only as valuable as their enantiomeric purity; a drop in ee

can lead to catastrophic failures in late-stage drug efficacy.

Structural Integrity (NMR): ¹H and ¹³C NMR must be utilized to confirm the disappearance of

the benzyl protons (~7.3 ppm) and the methylene protons of the Cbz group (~5.1 ppm) post-

hydrogenolysis.

Enantiomeric Excess (Chiral HPLC): The batch must be run on a chiral stationary phase

(e.g., Chiralpak AD-H) against a racemic standard (CAS: 811842-18-9) to ensure the (R)-

stereocenter was not epimerized during the basic coupling conditions.

Mass Confirmation (LC-MS): ESI-MS confirms the exact mass of the target compound and

the absence of DKP (diketopiperazine) side-products, which can occasionally form during

deprotection [2].
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Self-validating analytical workflow ensuring enantiomeric purity and structural integrity.

Conclusion
(R)-2-Aminomethyl-1-N-Cbz-piperidine (CAS: 1217642-55-1 for the free base; 1217653-34-3

for the HCl salt) is an indispensable chiral fragment in modern medicinal chemistry. By

leveraging its orthogonal protection, chemists can execute highly specific modifications at the

primary amine while preserving the piperidine core for subsequent elaboration. Adhering to the

outlined protocols and self-validating analytical checks ensures the generation of high-fidelity

APIs with minimized process mass intensity (PMI).
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To cite this document: BenchChem. [Chemical Identification & Structural Properties].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3091303/docs#chemical-identification-structural-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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